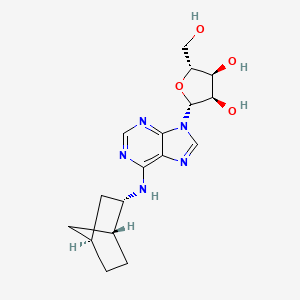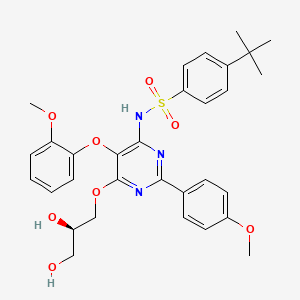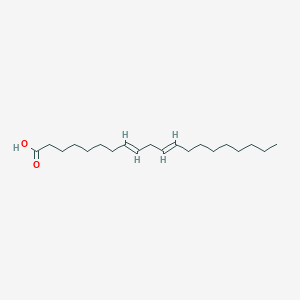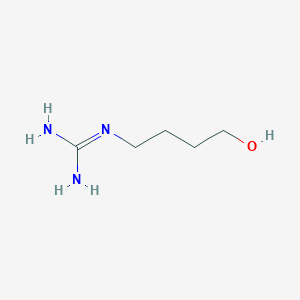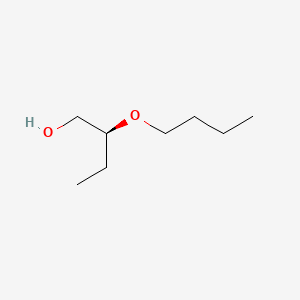
(2S)-2-丁氧基丁烷-1-醇
描述
科学研究应用
(2S)-2-butoxybutan-1-ol has a wide range of scientific research applications:
作用机制
Target of Action
Polytetrahydrofuran, also known as (2S)-2-butoxybutan-1-ol or Poly(tetramethylene ether) glycol, is a collection of chemical compounds with the formula HO(CH2)4O(CH2)4)nOH . It is a mixture of polyether diols terminated with alcohol groups
Mode of Action
The mode of action of Polytetrahydrofuran is primarily through its interaction with its targets. It is produced by the polymerization of tetrahydrofuran
Biochemical Pathways
Polytetrahydrofuran can be used as a starting material to prepare block copolymers via ring-opening polymerization . It can also be used to prepare thermally stable polymer electrolytes for lithium-ion batteries
Result of Action
The main use of Polytetrahydrofuran is to make elastic fibers such as spandex for stretchable fabrics and for polyurethane resins . These elastomers are either polyurethanes made by reacting PTMEG with diisocyanates, or polyesters made by reacting PTMEG with diacids or their derivatives . The polymer is also a starting material for thermoplastic polyurethane, thermoplastic polyesters, polyetheramide, and cast polyurethane elastomers .
生化分析
Biochemical Properties
Poly(tetrahydrofuran) plays a significant role in biochemical reactions, particularly in the synthesis of polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polymerization process . The interaction between poly(tetrahydrofuran) and Candida antarctica lipase B involves the binding of the polymer to the active site of the enzyme, facilitating the formation of ester bonds. This interaction is crucial for the synthesis of high molecular weight polyesters with desirable properties.
Cellular Effects
Poly(tetrahydrofuran) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, poly(tetrahydrofuran) has been shown to affect the expression of genes involved in the synthesis of extracellular matrix proteins, which are essential for maintaining cell structure and function . Additionally, poly(tetrahydrofuran) can modulate cell signaling pathways by interacting with cell surface receptors, leading to changes in cellular responses such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of poly(tetrahydrofuran) involves its interaction with biomolecules at the molecular level. Poly(tetrahydrofuran) can bind to specific proteins and enzymes, altering their activity and function. For example, poly(tetrahydrofuran) can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of poly(tetrahydrofuran) can change over time due to its stability and degradation. Poly(tetrahydrofuran) is relatively stable under physiological conditions, but it can undergo hydrolytic degradation over extended periods . This degradation can result in the release of monomers and oligomers, which can have different effects on cellular function compared to the intact polymer. Long-term studies have shown that poly(tetrahydrofuran) can have sustained effects on cellular processes, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of poly(tetrahydrofuran) vary with different dosages in animal models. At low doses, poly(tetrahydrofuran) can enhance cellular function by promoting cell proliferation and differentiation . At high doses, poly(tetrahydrofuran) can have toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where the beneficial effects of poly(tetrahydrofuran) are only seen within a specific dosage range, beyond which adverse effects occur.
Metabolic Pathways
Poly(tetrahydrofuran) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For instance, poly(tetrahydrofuran) can be metabolized by enzymes such as esterases, which hydrolyze the ester bonds, releasing monomers and oligomers . These metabolic products can then enter other metabolic pathways, affecting metabolic flux and metabolite levels within the cell.
准备方法
(2S)-2-butoxybutan-1-ol is commonly synthesized through the acid-catalyzed polymerization of tetrahydrofuran. The reaction can be represented as follows:
nC4H8O+H2O→HO(CH2)4[O(CH2)4]n−1OH
This polymerization process can be facilitated by various catalysts, including trifluoroboron-THF-ethylene oxide systems . The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as temperature, pressure, and catalyst concentration . Industrial production methods involve large-scale polymerization processes, with facilities capable of producing hundreds of thousands of metric tons per year .
化学反应分析
(2S)-2-butoxybutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: (2S)-2-butoxybutan-1-ol can be oxidized to produce succinic acid or other carboxylic acids.
Reduction: Reduction reactions are less common but can be used to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions to introduce various functional groups, enhancing its utility in different applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
(2S)-2-butoxybutan-1-ol is similar to other polyethers, such as polyethylene glycol and polypropylene glycol. it has unique properties that make it particularly suitable for specific applications:
Polyethylene Glycol: Known for its water solubility and biocompatibility, polyethylene glycol is widely used in pharmaceuticals and cosmetics.
Polypropylene Glycol: This compound is more hydrophobic and is used in the production of polyurethane foams and other industrial products.
(2S)-2-butoxybutan-1-ol stands out due to its exceptional flexibility, resilience, and resistance to hydrolysis .
属性
CAS 编号 |
25190-06-1 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2-butoxybutan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3 |
InChI 键 |
BJZYYSAMLOBSDY-UHFFFAOYSA-N |
手性 SMILES |
CCCCO[C@@H](CC)CO |
SMILES |
CCCCOC(CC)CO |
规范 SMILES |
CCCCOC(CC)CO |
| 25190-06-1 | |
物理描述 |
Liquid White solidified mass or fragments; mp = 25-33 deg C; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
同义词 |
poly(tetramethylene ether)glycol poly(tetramethylene oxide) polytetramethylene glycol polytetramethylene oxide polyTMO PTMEG 1000 PTMEG compound |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1231301.png)
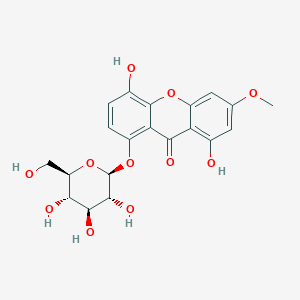
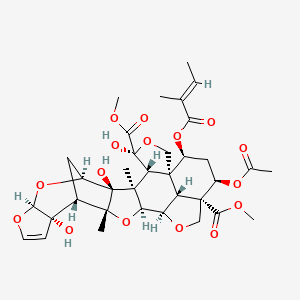
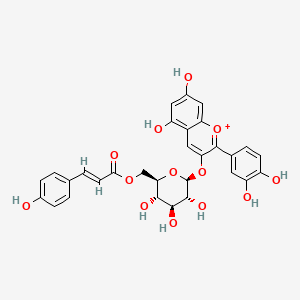

![{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)
![1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE](/img/structure/B1231311.png)
![[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid](/img/structure/B1231313.png)
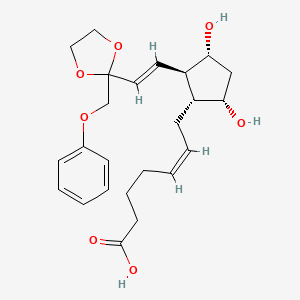
![(R)-3-[(R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-4-phenylbutyric acid](/img/structure/B1231315.png)
